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The selection of an appropriate passivation layer is critical for unlocking the full potential of
germanium (Ge) in next-generation electronic and photonic devices. An effective passivation
layer must minimize the density of interface traps (Dit), reduce leakage current, and exhibit high
thermal stability to ensure reliable device performance. This guide provides an objective
comparison of two leading candidates for germanium passivation: germanium nitride (GeN)
and germanium oxide (GeOz), supported by experimental data to aid researchers in selecting
the optimal material for their applications.

Performance Comparison: GeN vs. GeO2

Germanium oxide has been extensively studied as a passivation layer, often serving as a
benchmark due to its ability to form a high-quality interface with the Ge substrate. However, its
thermal instability and water solubility present significant challenges. Germanium nitride and,
more commonly, germanium oxynitride (GeON), have emerged as promising alternatives,
offering improved thermal and chemical stability.

Remote plasma nitridation of Ge surfaces is known to create GeON layers that result in a low
density of interface traps and high thermal stability. While direct, comprehensive comparative
studies are limited, data from various experiments indicate the distinct advantages of each
material. For instance, an unannealed germanium oxynitride (GeOxNy) layer has been shown
to exhibit a lower interface trap density compared to the native germanium oxide.

Interface Trap Density (Dit)
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A low Dit is crucial for minimizing carrier scattering and recombination at the semiconductor-
insulator interface, thereby enhancing device performance. High-pressure oxidation techniques
have been shown to reduce the Dit for GeO2/Ge interfaces to as low as 2 x 10** eV~1 cm~2.
Similarly, high-quality GeO2/Ge interfaces with Dit values below 10'* cm~2 eV~ have been
achieved through high-temperature thermal oxidation. For nitrided interfaces, passivation has
been shown to effectively reduce the density of interface traps by approximately half in strained
germanium devices.

L Interface Trap Density (Dit) .
Passivation Layer Deposition/Growth Method
(cm—2eV™?)

High-Temperature Thermal

Germanium Oxide (GeO2) <1x1ou -
Oxidation (575 °C)
Germanium Oxide (GeO2) 2x10u High-Pressure Oxidation
) o (3.99+0.04) x 102 (passivated) o ) o -
Germanium Nitride Nitric Acid Oxidation of Silicon
vs. (8.83+0.06) x 1012
(GeN/GeON) ) (NAOS) method
(unpassivated)

Table 1: Comparison of typical Interface Trap Densities for GeO2 and GeN/GeON passivation
layers.

Leakage Current Density

The gate leakage current is a critical parameter, particularly for scaled CMOS devices. A robust
passivation layer should act as an effective insulator to prevent current leakage. Nitridation has
been demonstrated to be an effective method for reducing gate leakage. In Al203/SiGe
structures, in-situ ammonia plasma treatment prior to dielectric deposition resulted in a
reduction of oxide leakage current by more than a factor of 10. GeO:2 passivation has also been
shown to effectively suppress the dark current in Ge photodetectors, achieving a bulk leakage
current density (Jbulk) of 0.032 mA/cm? and a surface leakage current density (Jsurf) of 0.27
MA/Ccm.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

L Leakage Current
Passivation Layer o Notes
Characteristics

) ) Jbulk: 0.032 mA/cmz?, Jsurf: Measured in a Ge
Germanium Oxide (GeOz2)
0.27 yAlcm photodetector.
) o >10x reduction in oxide Compared to non-nitrided
Germanium Nitride (GeON) o
leakage current Al203/SiGe interfaces.

Table 2: Comparison of Leakage Current Densities for GeO2 and GeON passivation layers.

Thermal Stability

The thermal stability of the passivation layer is essential to withstand post-fabrication
processing steps, such as annealing, without degradation of the interface quality. GeOz2 is
known to be thermally unstable, with issues like GeO volatilization occurring at elevated
temperatures. In contrast, nitrided germanium surfaces, forming GeN or GeON, generally
exhibit superior thermal stability. Remote plasma nitridation is known to terminate the oxide/Ge
interface with germanium nitride or oxynitride, resulting in high thermal stability.

Logical Pathway to High-Performance Devices

The selection of a passivation layer directly impacts the ultimate performance of a germanium-
based device. The following diagram illustrates the logical relationship between the
fundamental properties of the passivation material and the desired electrical characteristics of
the device.
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Caption: Logical flow from material properties to device performance.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to achieving high-quality
passivation layers. Below are representative protocols for the formation of GeO2 and GeON.

Thermal Oxidation for GeO2 Formation

This protocol describes a typical high-temperature thermal oxidation process to form a GeO:
passivation layer.

o Substrate Cleaning: Start with a p-type Ge(100) wafer. Perform a cyclic cleaning procedure
by rinsing in deionized water, followed by an HF dip to remove the native oxide. Repeat this
procedure multiple times.
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e Thermal Oxidation: Immediately transfer the cleaned substrate to a furnace. The oxidation is
typically carried out at temperatures between 550°C and 575°C in a pure oxygen (Oz2)
atmosphere. The oxidation time is varied to achieve the desired oxide thickness.

o Post-Oxidation Annealing (Optional): A post-oxidation anneal in a nitrogen (N2) or forming
gas atmosphere can be performed to improve the interface quality.

o Characterization: The resulting GeO2/Ge structure is characterized electrically using
Capacitance-Voltage (C-V) and Conductance-Voltage (G-V) measurements to determine the
interface trap density.

Plasma Nitridation for GeON Formation

This protocol outlines a general procedure for forming a germanium oxynitride layer using a
remote plasma source.

e Substrate Cleaning: Clean the Ge substrate using a standard procedure, such as an HF dip,
to remove the native oxide.

o Plasma Nitridation: Introduce the substrate into a plasma processing chamber. A remote
plasma source, such as an inductive coupled plasma (ICP) or a radial line slot antenna
(RLSA) plasma system, is used.

o Process Gases: A mixture of nitrogen (N2) and a noble gas like Argon (Ar) is typically
used. For radical-dominant processes, ammonia (NHs) can be used.

o Plasma Conditions: The process pressure, substrate temperature, and plasma power are
critical parameters. Radical-dominant processes may require higher substrate
temperatures, while ion-dominant processes can be performed at lower temperatures.

o Post-Nitridation Annealing: Annealing may be performed to densify the film and improve its
electrical properties.

o Characterization: The chemical composition and bonding states of the GeON film are
analyzed using X-ray Photoelectron Spectroscopy (XPS). Electrical properties are assessed
through C-V and Current-Voltage (I-V) measurements on fabricated MOS capacitor
structures.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Experimental Workflow: From Substrate to
Characterization

The diagram below outlines a typical experimental workflow for the fabrication and evaluation

of passivation layers on a germanium substrate.
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Caption: Standard workflow for passivation layer evaluation.

Conclusion

Both germanium oxide and germanium nitride present viable pathways for the passivation of
germanium surfaces.

e Germanium Oxide (GeO3z): Can achieve excellent interface quality with very low trap
densities, making it suitable for applications where performance is paramount. However, its
poor thermal stability and water solubility require careful process integration, often
necessitating capping layers.

¢ Germanium Nitride (GeN/GeON): Offers superior thermal and chemical stability, making it a
more robust solution for manufacturing. Plasma nitridation techniques allow for low-
temperature processing and have been shown to significantly reduce leakage currents and
passivate interface defects.

The optimal choice between GeN and GeO: will depend on the specific requirements of the
device application, including the thermal budget of the fabrication process, the operating
environment, and the primary performance metrics of interest. Further research into direct
comparative studies under identical processing and measurement conditions would be highly
beneficial for the research community to make more definitive conclusions.

¢ To cite this document: BenchChem. [A Comparative Guide to Germanium Nitride and
Germanium Oxide for Surface Passivation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080190#advantages-of-germanium-nitride-over-
germanium-oxide-for-passivation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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